molecular formula C11H15BrMgO B12640341 Magnesium;pentoxybenzene;bromide

Magnesium;pentoxybenzene;bromide

Cat. No.: B12640341
M. Wt: 267.45 g/mol
InChI Key: SMUNZIGTKQCWIO-UHFFFAOYSA-M
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Description

Magnesium;pentoxybenzene;bromide is an organomagnesium halide, commonly known as a Grignard reagent, supplied as a solution typically in tetrahydrofuran or diethyl ether. Grignard reagents are highly versatile intermediates in organic synthesis, characterized by their nucleophilic carbon atoms which readily form new carbon-carbon bonds with a variety of electrophiles. While specific published studies on this exact compound are limited, its structure suggests significant utility in constructing complex organic molecules. The pentoxybenzene moiety indicates potential for use in synthesizing ether-linked compounds or as a precursor to phenols, and it may serve as a key building block in the development of pharmaceuticals, ligands for catalysis, or advanced materials. As a reagent, it aligns with the growing interest in magnesium-catalyzed stereoselective transformations for the efficient synthesis of complex chiral molecules . The mechanism of action involves the Grignard reagent acting as a carbon-centered nucleophile. The carbon-magnesium bond is polarized, making the carbon atom electron-rich and highly reactive toward electrophiles such as carbonyl groups (in aldehydes, ketones, and carbon dioxide) , epoxides, and nitriles, enabling the extension of carbon chains and introduction of new functional groups. This reagent must be handled with extreme care due to its high sensitivity to air and moisture, which can lead to rapid decomposition. It is typically stored under an inert atmosphere such as argon or nitrogen. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrMgO

Molecular Weight

267.45 g/mol

IUPAC Name

magnesium;pentoxybenzene;bromide

InChI

InChI=1S/C11H15O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h4-5,8-9H,2-3,7,10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

SMUNZIGTKQCWIO-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=CC=C[C-]=C1.[Mg+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for Organomagnesium Pentoxybenzene Bromide

Direct Synthesis via Magnesium Metal and Halogenated Pentoxybenzene

The most conventional route to magnesium;pentoxybenzene;bromide involves the direct reaction of a halogenated pentoxybenzene, typically 1-bromo-4-(pentyloxy)benzene, with magnesium metal. byjus.comleah4sci.com This reaction is typically conducted in an ethereal solvent under anhydrous conditions to prevent the decomposition of the highly reactive Grignard reagent. byjus.combrainly.com

The choice of solvent is a critical factor that significantly influences the stability and reactivity of the Grignard reagent. numberanalytics.comnumberanalytics.com Ethereal solvents are essential as they solvate and stabilize the organomagnesium species through coordination of the ether oxygen atoms to the magnesium center. byjus.comleah4sci.com

Diethyl Ether: A traditional and widely used solvent for Grignard reactions, diethyl ether is effective for many preparations. numberanalytics.com

Tetrahydrofuran (B95107) (THF): THF is another popular choice, offering a higher boiling point than diethyl ether, which can be advantageous for less reactive aryl halides. leah4sci.comnumberanalytics.com For the formation of aryl Grignard reagents, THF is often a good catalyst. wikipedia.org In some cases, reactions that fail in diethyl ether may proceed successfully in THF. taylorandfrancis.com

The optimization of solvent choice depends on the specific reactivity of the halogenated pentoxybenzene and the desired reaction temperature.

Table 1: Common Solvents for Grignard Reagent Synthesis

SolventBoiling Point (°C)Key Characteristics
Diethyl Ether34.6Traditional, effective for many Grignard reactions. numberanalytics.com
Tetrahydrofuran (THF)66Higher boiling point, can be a better solvent for less reactive halides. leah4sci.comnumberanalytics.com

The formation of Grignard reagents is often characterized by an induction period, a delay before the reaction initiates. wikipedia.orgresearchgate.net This period is primarily due to the passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents reaction with the organic halide. byjus.comresearchgate.net

Several methods can be employed to overcome this induction period and activate the magnesium:

Mechanical Activation: Physically scratching the magnesium surface with a stirring rod can break the oxide layer. wikipedia.org

Chemical Activation: The addition of a small amount of an initiator, such as iodine, 1,2-diiodoethane, or a preformed Grignard reagent, is a common practice. byjus.comwikipedia.org 1,2-dibromoethane (B42909) is also used to activate magnesium, leading to an exothermic reaction and the evolution of ethylene (B1197577) gas. chemicalbook.com

Specially Prepared Magnesium: Using highly reactive forms of magnesium, such as Rieke magnesium, can circumvent the induction period. wikipedia.org

Sonication: Ultrasound can be used to break up the passivating oxide layer and promote the reaction. wikipedia.orggmu.edu

Once initiated, the reaction can be highly exothermic, and careful temperature control is necessary to prevent side reactions, such as the formation of biphenyl (B1667301) impurities from the coupling of the Grignard reagent with unreacted bromobenzene. researchgate.netlibretexts.org

Halogen-Magnesium Exchange Reactions for Pentoxybenzene Derivatives

An alternative to the direct synthesis is the halogen-magnesium exchange reaction. This method is particularly useful for preparing functionalized Grignard reagents that may not be compatible with the conditions of direct synthesis. sigmaaldrich.comharvard.edu The exchange involves reacting an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). harvard.edu

The use of i-PrMgCl in combination with lithium chloride (LiCl) has been shown to be highly effective, creating a "turbo Grignard" reagent that can undergo exchange at lower temperatures, thus tolerating a wider range of functional groups. researchgate.netclockss.org This method allows for the chemoselective preparation of aryl Grignard reagents from aryl bromides or iodides. researchgate.netclockss.org The rate of exchange is influenced by the electronic nature of the aromatic ring, with electron-withdrawing groups accelerating the reaction. harvard.edu

Table 2: Common Reagents for Halogen-Magnesium Exchange

ReagentTypical ConditionsAdvantages
i-PrMgClTHF, often at low temperaturesCommercially available, effective for many exchanges. harvard.edu
i-PrMgBrTHF or diethyl etherCan be prepared from isopropyl bromide and magnesium. harvard.edu
i-PrMgCl·LiClTHF, low temperaturesHighly reactive, allows for exchange with less reactive bromides and tolerates sensitive functional groups. researchgate.netclockss.org

Precursor Strategies for the Pentoxybenzene Moiety in Organomagnesium Synthesis

In some synthetic strategies, the pentoxybenzene moiety is introduced to a pre-existing organomagnesium compound or a precursor that will be converted to one. For instance, a Grignard reagent can be formed from a simpler aryl halide, which is then used in a coupling reaction.

One such advanced route involves:

Formation of a Grignard reagent from 1,4-dibromobenzene.

Reaction of this Grignard intermediate with a boron compound like trimethyl borate (B1201080) to create a boronic acid derivative.

A subsequent Suzuki coupling reaction with a pentyloxy-containing compound, such as 4-n-pentyloxy bromobenzene, to form the desired carbon-carbon bond, leading to a more complex structure containing the pentoxybenzene group.

This multi-step approach highlights the versatility of organomagnesium chemistry, where the Grignard reagent acts as a key intermediate in constructing more elaborate molecules.

Advanced Coordination Chemistry and Structural Elucidation of Organomagnesium Pentoxybenzene Bromide Complexes

Solution-Phase Structural Dynamics: The Schlenk Equilibrium and Related Species

In solution, the structure of a Grignard reagent such as magnesium;pentoxybenzene;bromide is far more complex than the simple formula RMgX suggests. wikipedia.orgbethunecollege.ac.in It exists as a dynamic equilibrium of multiple species, a concept first detailed by Wilhelm Schlenk. chemeurope.com This equilibrium, known as the Schlenk equilibrium, involves the disproportionation of the organomagnesium halide into a diorganomagnesium compound and a magnesium dihalide. chemeurope.comwikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is significantly influenced by factors including the solvent, temperature, and the nature of the organic and halide substituents. chemeurope.comwikipedia.org

In ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), Grignard reagents can exist as monomers, dimers, or higher oligomeric aggregates. acs.orglibretexts.org The degree of association is dependent on the concentration of the Grignard reagent, the specific solvent used, and the identity of the organic group and the halogen. acs.orglibretexts.org For instance, at higher concentrations, the formation of dimers and higher oligomers becomes more prevalent. chemeurope.comwikipedia.org Ebullioscopic molecular weight measurements have been instrumental in demonstrating the presence of these various species in solution. acs.org

Table 1: Factors Influencing the Aggregation State of Grignard Reagents in Ethereal Solutions

FactorInfluence on Aggregation
Concentration Higher concentrations favor the formation of dimeric and oligomeric species. chemeurope.comwikipedia.org
Solvent Strongly coordinating solvents like THF tend to favor monomeric species. libretexts.org
Organic Group (R) The size and nature of the organic group can affect the steric hindrance around the magnesium center, influencing aggregation.
Halide (X) The bridging tendency of the halide (I > Br > Cl) plays a significant role in the formation of aggregates.

Ethereal solvents are not merely inert media for Grignard reagents; they are crucial coordinating ligands that stabilize the magnesium center. wikipedia.orglibretexts.org The oxygen atoms of ether molecules, such as tetrahydrofuran (THF), act as Lewis bases, donating electron pairs to the electron-deficient magnesium atom. quora.com This coordination is essential for the formation and stability of the Grignard reagent. libretexts.org

Typically, the magnesium center in a Grignard reagent is coordinated to two ether molecules, resulting in a more accurate representation of the monomeric species as RMgX(L)₂, where L is the ether ligand. wikipedia.orgwikipedia.org THF is considered a stronger Lewis base than diethyl ether, and its use can significantly influence the position of the Schlenk equilibrium. acs.orgresearchgate.net The strong coordination of THF can disrupt the bridging interactions that lead to aggregation, thereby favoring the existence of monomeric species in solution. acs.orglibretexts.org Computational studies have shown that at room temperature, the various chemical species involved in the Schlenk equilibrium can accept multiple solvation structures, with two to four THF molecules coordinating to the magnesium atoms. acs.orgacs.org

The formation of dimeric and oligomeric Grignard species in solution is largely driven by the ability of the halide atoms to act as bridging ligands between two magnesium centers (Mg-X-Mg). acs.org This Lewis acid-base interaction further complicates the structural landscape of Grignard reagents in ethereal solutions. acs.org These bridging interactions are a key feature of many organomagnesium aggregates. wikipedia.org The tendency for halide bridging contributes to the formation of complex structures, and even in solutions where monomeric species predominate, the potential for these interactions to occur during reaction pathways must be considered.

Solid-State Structural Characterization of Magnesium-Aryl Complexes

While solution-phase studies provide insight into the dynamic nature of Grignard reagents, solid-state characterization offers a static snapshot of their molecular architecture. It is important to note, however, that the species that crystallizes from a solution may not be the most abundant species present in that solution. acs.org

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of crystalline organomagnesium complexes. researchgate.net These studies have revealed that the magnesium atom in solid-state Grignard reagents is typically tetrahedrally coordinated. wikipedia.orglibretexts.org For example, the crystal structure of ethylmagnesium bromide dietherate shows a discrete monomeric unit with the magnesium atom bonded to the ethyl group, a bromine atom, and the oxygen atoms of two diethyl ether molecules in a distorted tetrahedral geometry. wisc.edu

More complex, aggregated structures have also been characterized. For instance, X-ray diffraction has been used to determine the structure of tetrameric Grignard reagents. acs.org In the context of aryl magnesium bromides, such as the title compound, single-crystal X-ray diffraction would be invaluable for elucidating the precise bond lengths, bond angles, and coordination environment of the magnesium center, including the Mg-C(aryl), Mg-Br, and Mg-O(ether) distances.

Table 2: Representative Bond Lengths in Organomagnesium Complexes from X-ray Diffraction Studies

BondTypical Bond Length (Å)Reference
Mg–C (alkyl)2.15(2) - 2.427(11) wikipedia.orgmdpi.com
Mg–N2.155(9) - 2.232(12) mdpi.com
Mg–Cl2.427(5) mdpi.com
Mg–I2.886(5) mdpi.com
Mg–C (in Mg-C-Mg bridge)2.24(3) wikipedia.org

A variety of spectroscopic techniques are employed to gain structural insights into organomagnesium complexes, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the organic framework of magnesium-aryl complexes. acs.org The chemical shifts and coupling constants can provide information about the electronic environment of the pentoxybenzene group and its proximity to the magnesium center. researchgate.netharvard.edu Furthermore, NMR techniques can be used to study the dynamic processes occurring in solution, such as the Schlenk equilibrium and ligand exchange. harvard.edursc.org For organofluorine compounds, ¹⁹F NMR is also a valuable tool. acs.orgwisc.edu

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including IR and Raman, can provide information about the bonding within the organomagnesium complex. acs.orgresearchgate.net Specific vibrational modes associated with the C-Mg bond, the aryl ring, and the coordinated ether molecules can be identified. mdpi.com Raman spectroscopy is particularly useful for studying Grignard reagents as it is less susceptible to interference from moisture and CO₂. mdpi.com It has been successfully used for the quality determination of Grignard reagents. mdpi.comresearchgate.net

Spectroscopic Probes for Structural Information (e.g., NMR, IR, Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organomagnesium compounds in solution. For magnesium pentoxybenzene bromide, both ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the protons on the aromatic ring are expected to show complex splitting patterns due to spin-spin coupling. The protons ortho to the magnesium-bearing carbon would be significantly shielded compared to those in a typical aromatic ether, shifting to a higher field (lower ppm). This is a characteristic feature of aryl Grignard reagents. The protons of the pentoxy group would exhibit shifts consistent with an alkyl chain attached to an electron-donating oxygen atom.

¹³C NMR spectroscopy offers a direct probe into the carbon skeleton. The most notable feature would be the chemical shift of the carbon atom directly bonded to the magnesium (C-Mg). This carbon is highly shielded and would appear at a significantly upfield chemical shift, often exceeding 160 ppm. The other aromatic carbons and the carbons of the pentoxy group would show shifts influenced by the electron-donating nature of the ether and the organomagnesium moiety.

It is important to note that the precise chemical shifts can be influenced by the solvent and the position of the Schlenk equilibrium, which dictates the distribution of species in solution (R₂Mg, MgBr₂, and RMgBr).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Magnesium Pentoxybenzene Bromide Predicted values are based on analogous aryl Grignard reagents and substituent effects.

Nucleus Position Predicted Chemical Shift (ppm)
¹HAromatic (ortho to -OMgBr)6.0 - 6.5
¹HAromatic (meta to -OMgBr)6.8 - 7.2
¹H-OCH₂-3.8 - 4.0
¹H-CH₂- (x3)1.3 - 1.8
¹H-CH₃0.8 - 1.0
¹³CC-Mg160 - 165
¹³CC-O155 - 160
¹³CAromatic CH110 - 130
¹³C-OCH₂-65 - 70
¹³C-CH₂- (x3)22 - 32
¹³C-CH₃~14
Infrared (IR) and Raman Spectroscopy of Aromatic Magnesium Complexes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within magnesium pentoxybenzene bromide. triprinceton.org These two techniques are often complementary. triprinceton.org

IR spectroscopy is particularly sensitive to polar bonds. triprinceton.org In the context of this Grignard reagent, key diagnostic peaks would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the pentoxy group, appearing in the 2850-2960 cm⁻¹ range.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-O-C stretching: A strong, prominent band for the ether linkage, usually found between 1200 and 1250 cm⁻¹.

Mg-C stretching: This vibration occurs at a much lower frequency, typically in the far-IR region, around 300-500 cm⁻¹. Its observation can be challenging with standard IR spectrometers.

Raman spectroscopy, on the other hand, is more sensitive to non-polar, polarizable bonds. triprinceton.org It would be particularly useful for observing:

Symmetric aromatic ring breathing modes: These are often strong in the Raman spectrum and appear around 1000 cm⁻¹.

Mg-C stretching: This bond is highly polarizable and should give a distinct Raman signal.

The study of Grignard reagents by IR and Raman spectroscopy can be complicated by their high reactivity towards atmospheric moisture and carbon dioxide. mdpi.com Therefore, sample handling requires inert atmosphere conditions.

Table 2: Characteristic Vibrational Frequencies for Magnesium Pentoxybenzene Bromide

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
Aromatic C-H StretchIR, Raman3000 - 3100
Aliphatic C-H StretchIR, Raman2850 - 2960
Aromatic C=C StretchIR, Raman1450 - 1600
C-O-C Asymmetric StretchIR1200 - 1250
Mg-C StretchRaman, Far-IR300 - 500

Examination of Coordination Geometries and Ligand Field Effects around Magnesium(II)

The magnesium(II) ion in Grignard reagents is a Lewis acid and seeks to achieve a stable coordination environment. In ethereal solvents like THF or diethyl ether, which are commonly used for their preparation, the magnesium center is coordinated by solvent molecules. This coordination is crucial for the stability and reactivity of the Grignard reagent.

For organomagnesium halides, the most common coordination geometries are tetrahedral and octahedral. stackexchange.com In a simple monomeric form, R-Mg-Br, the magnesium atom would be coordinatively unsaturated. To satisfy its coordination sphere, it typically coordinates two solvent molecules, resulting in a pseudo-tetrahedral geometry.

However, the reality in solution is more complex due to the Schlenk equilibrium:

2 RMgBr ⇌ R₂Mg + MgBr₂

Each of these species will have its own preferred coordination geometry, typically involving solvent molecules to achieve four- or six-coordination. For instance, the MgBr₂ species is a strong Lewis acid and is often found as a six-coordinate octahedral complex with solvent molecules. The dialkylmagnesium (R₂Mg) and the Grignard reagent (RMgBr) itself are often present as tetra-coordinate species. stackexchange.com The exact geometry and the distribution of these species depend on the nature of the R group, the halide, the solvent, and the concentration.

Ligand field theory is most commonly applied to transition metals with d-electrons. libretexts.org Magnesium(II) is a d⁰ ion, meaning it has no d-electrons. Consequently, there are no d-d electronic transitions, and the concept of ligand field stabilization energy (LFSE) does not apply in the same way. However, the principles of ligand field theory can still offer a qualitative understanding of the interactions between the magnesium ion and its ligands (the pentoxybenzene anion, the bromide, and solvent molecules). libretexts.org

The ligands create an electrostatic field that affects the energy levels of the magnesium's valence orbitals (the 3s and 3p orbitals). The strength of the interaction between the magnesium ion and its ligands influences the stability of the complex. The hard-soft acid-base (HSAB) principle is relevant here; the "hard" Mg²⁺ ion prefers to coordinate with "hard" Lewis bases like the oxygen atoms of the ether solvent and the pentoxy group. rsc.org The arrangement of the ligands in a tetrahedral or octahedral geometry minimizes electrostatic repulsion between the ligand electron pairs, leading to the most stable configuration. nih.govmdpi.commdpi.com The specific geometry adopted is a balance between steric factors (the bulkiness of the pentoxybenzene group) and the electronic stabilization gained from coordination. acs.org

Mechanistic Investigations of Reactions Involving Organomagnesium Pentoxybenzene Bromide

Nuance of Reaction Pathways: Nucleophilic Addition versus Radical Mechanisms

The classical understanding of the Grignard reaction involves the nucleophilic addition of the organomagnesium compound to a polarized bond, typically a carbonyl group. organic-chemistry.orgnumberanalytics.com However, a growing body of evidence, supported by experimental and computational studies, indicates the potential for competing single-electron transfer (SET) or radical pathways. organic-chemistry.orgacs.org For an aryl Grignard reagent like Magnesium;pentoxybenzene;bromide, the choice between these pathways is subtle. Reactions with aliphatic aldehydes tend to favor the nucleophilic addition route. acs.org Conversely, substrates with low reduction potentials, such as aromatic or conjugated ketones, or sterically hindered substrates, may react via a radical mechanism. organic-chemistry.orgacs.org In some cases, particularly with aryl halides, an electron-catalyzed radical-nucleophilic substitution (SRN1) chain mechanism has been proposed. researchgate.net

Computational Elucidation of Competing Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of Grignard reactions and understanding the factors that favor one pathway over another. acs.orgresearchgate.netscience.gov Studies on model systems, such as the reaction of methylmagnesium chloride with various carbonyls, provide critical insights applicable to aryl Grignards like this compound.

Computational models show that the energy barrier for the homolytic cleavage of the Mg-C bond in a simple solvated Grignard reagent is quite high, suggesting that spontaneous formation of organic radicals in a pure solution is unlikely. acs.org However, the presence of a substrate with a low-lying empty π orbital can significantly lower the bond dissociation energy, making the radical pathway more accessible. acs.org These studies can calculate and compare the activation energies for the competing nucleophilic and radical pathways, revealing how substrate choice can tip the balance. For example, a computational study on CH₃MgCl revealed that while the radical pathway is energetically demanding for the pure reagent, the presence of a suitable substrate significantly facilitates the Mg-C bond cleavage. acs.org

Table 1: Calculated Activation Energies for Competing Reaction Pathways

This table presents a summary of computationally derived activation energies for different mechanistic pathways in Grignard reactions, illustrating the energetic landscape that determines the likely reaction route. Data is generalized from studies on model Grignard reagents. acs.org

Reactant SystemReaction PathwayCalculated Activation Energy (kcal/mol)Key Finding
CH₃MgCl(THF)₃ + AcetaldehydeNucleophilic Addition (Vicinal)14.4A low barrier suggests this is a favorable pathway for reactions with aliphatic aldehydes.
CH₃MgCl(THF)₃ + AcetaldehydeNucleophilic Addition (Geminal)14.5Similar energy to the vicinal pathway, indicating multiple nucleophilic routes are accessible.
CH₃MgCl(THF)₃ (solvated)Radical (Mg-C Homolysis)~66High energy barrier indicates spontaneous radical formation is highly unlikely without a substrate.
Substrate-Coordinated GrignardRadical (SET Mechanism)Lowered BarrierThe presence of a substrate with low-lying π* orbitals facilitates the radical pathway.

Influence of Ligand Architecture on Organomagnesium Reactivity

The structure of the organic moiety (the ligand) in an organomagnesium compound has a profound impact on its chemical behavior. For this compound, the pentoxybenzene group is the primary ligand. Research on dimagnesium complexes supported by various rigid, dinucleating ligands demonstrates how subtle changes in the ligand's backbone and steric profile can lead to dramatically different reaction outcomes. acs.orgchemrxiv.orgresearchgate.net

In some systems, modifying the ligand architecture can switch the reaction from a clean transformation to one dominated by radical reactivity, triggered by the homolysis of the Mg-C bond. acs.orgresearchgate.netchemrxiv.org Steric properties are a key parameter; for instance, the steric bulk around the magnesium core can be quantified using computational methods, and it has been shown that reduced steric strain can result from different binding modes of the ligands. researchgate.netchemrxiv.org These findings underscore that the electronic and steric features of the pentoxybenzene ligand are critical in defining the stability, coordination chemistry, and ultimate reactivity of this compound. acs.org

Kinetic and Thermodynamic Considerations in Carbon-Carbon Bond Formation with Aryl Grignard Reagents

The formation of a carbon-carbon bond is one of the most valuable applications of Grignard reagents. thermofisher.com The efficiency of this process with aryl Grignards like this compound depends on kinetic and thermodynamic factors. Cross-coupling reactions, often catalyzed by transition metals like nickel or iron, provide a powerful method for forming C(sp²)-C(sp²) bonds between an aryl Grignard and an aryl halide. science.govacs.org

Kinetic studies are essential for understanding reaction rates and optimizing conditions. For example, the rate of reaction of Grignard reagents with gaseous electrophiles like carbon dioxide can be monitored by tracking pressure changes in a sealed system, providing valuable data on reaction kinetics under different conditions. whiterose.ac.uk The thermodynamics of the reaction are also crucial; the classic Grignard reaction with CO₂ to form a carboxylate is exothermic and proceeds readily at ambient temperatures. whiterose.ac.uk In transition metal-catalyzed cross-coupling, the reaction's success hinges on overcoming key kinetic barriers, such as the oxidative addition of the aryl halide to the metal center and avoiding side reactions like β-hydride elimination. illinois.edu

Table 2: Nickel-Catalyzed Cross-Coupling of Grignard Reagents with Aryl Halides

This table summarizes representative results for the nickel-phosphine catalyzed cross-coupling of aryl Grignard reagents with aryl halides, a key method for carbon-carbon bond formation. acs.org

Aryl Grignard ReagentAryl HalideCatalystProductYield (%)
Phenylmagnesium BromideChlorobenzeneNiCl₂(dppe)Biphenyl (B1667301)97
Phenylmagnesium BromideBromobenzeneNiCl₂(dppe)Biphenyl98
p-Tolylmagnesium Bromidep-ChlorotolueneNiCl₂(dppe)4,4'-Dimethylbiphenyl90
Mesitylmagnesium BromideChloromesityleneNiCl₂(dppe)2,2',4,4',6,6'-Hexamethylbiphenyl88
*dppe = 1,2-bis(diphenylphosphino)ethane

Metal-Ligand Cooperation in Activation Processes by Magnesium Complexes

A more advanced concept in organometallic chemistry is metal-ligand cooperation (MLC), where the ligand is not merely a spectator but is actively and directly involved in a bond activation process. nih.gov While much of the research has focused on transition metals, recent studies have demonstrated that magnesium complexes can also engage in MLC. acs.orgacs.org

This concept is often observed in complexes with "pincer" type ligands. In these systems, activation of substrates like H₂ or even the O-H bond of water can occur via a pathway where both the magnesium center and a reactive site on the ligand participate. acs.orgacs.orgresearchgate.net This cooperation frequently involves the reversible dearomatization and subsequent aromatization of a heterocyclic part of the ligand backbone. acs.orgacs.org For instance, a dearomatized magnesium compound was shown to cleave the O-H bond of water through an MLC pathway, a mechanism previously unknown for alkaline earth metals. acs.org While the pentoxybenzene ligand in this compound is not a traditional pincer ligand designed for MLC, this emerging field highlights the potential for ligands to play more dynamic roles in the reactivity of magnesium complexes than previously understood.

Theoretical and Computational Studies of Organomagnesium Pentoxybenzene Bromide Systems

Ab Initio Molecular Dynamics Simulations of Reaction Intermediates and Transition States

While static DFT calculations provide information on equilibrium structures and energies, Ab Initio Molecular Dynamics (AIMD) simulations offer a way to explore the time evolution of a chemical system. rub.dersc.org In AIMD, the forces acting on the atoms are calculated "on-the-fly" from electronic structure theory (typically DFT) at each step of the simulation. rub.deaps.org This allows for the simulation of chemical reactions without pre-defined reaction coordinates, providing unbiased insight into reaction mechanisms, intermediates, and transition states. rsc.org

For a reaction involving pentoxybenzene magnesium bromide, such as its addition to a carbonyl compound, an AIMD simulation could track the entire process at finite temperature. rsc.org This would involve:

Initial Complexation: The simulation would show the carbonyl oxygen coordinating to the Lewis acidic magnesium center of the Grignard reagent. Studies on simpler systems suggest that dimeric Grignard reagents can be more reactive than monomers, and AIMD can elucidate the preference for one pathway over another. rsc.orgresearchgate.net

Bond Formation: The simulation would capture the dynamic process of the aryl-magnesium bond breaking and the new carbon-carbon bond forming. It can reveal whether the mechanism is a concerted, polar, four-centered transition state or a stepwise process, potentially involving single-electron transfer (SET) intermediates. rsc.orgnih.gov

Product Formation: The simulation follows the formation of the magnesium alkoxide product and can provide insight into its subsequent aggregation or reaction.

AIMD is particularly valuable for mapping out complex reaction networks where multiple competing pathways exist, which is often the case in Grignard chemistry. researchgate.netrsc.org

Analysis of Non-Covalent Interactions and Bonding in Magnesium-Aryl Systems

The chemical behavior of pentoxybenzene magnesium bromide is governed by a combination of covalent and non-covalent interactions. The primary bond is the polar covalent C-Mg bond. bethunecollege.ac.in Computational methods like Generalized Valence Bond (GVB) or NBO analysis can provide a detailed description of this bond, confirming its significant ionic character. researchgate.net

Beyond this primary bond, several non-covalent interactions are critical to the structure and reactivity of the system in solution:

Coordination Bonds: The interaction between the lone pairs of the ether solvent (e.g., THF) and the empty orbitals of the magnesium atom is a strong Lewis acid-base interaction. These dative bonds are crucial for stabilizing the Grignard reagent in solution. unp.edu.ar

Halogen Bridging: In dimeric and oligomeric structures, the bromine atom can act as a bridging ligand between two magnesium centers (Mg-Br-Mg). acs.org These bridges are a form of electron-sharing that stabilizes the aggregate.

Aryl-Solvent Interactions: Weaker, yet significant, van der Waals interactions and potential C-H···O hydrogen bonds can occur between the pentoxybenzene ring and the surrounding solvent molecules. These interactions influence the solvation shell structure and can subtly modulate reactivity.

Computational tools can dissect these various interactions and quantify their energetic contributions, providing a complete picture of the forces that define the structure of the Grignard reagent in its reactive state.

Computational Approaches for Predicting Enantioselectivity and Regioselectivity in Grignard Reactions

Predicting the selectivity of chemical reactions is a major challenge for computational chemistry, particularly for enantioselectivity, where small differences in activation energies (ΔΔG‡) can lead to large differences in product ratios. rsc.org Computational methods can be used to predict the regioselectivity and enantioselectivity of reactions involving pentoxybenzene magnesium bromide with prochiral or asymmetric substrates.

The general approach involves the following steps:

Conformational Search: Identify all possible low-energy conformations of the transition states leading to the different possible products (regioisomers or enantiomers). rsc.org This is a critical step, as ignoring relevant low-energy transition states can lead to incorrect predictions.

Transition State Optimization: Using a method like DFT, accurately calculate the geometry and energy of each transition state.

Energy Calculation: Compute the relative free energies (G) of the transition states. The free energy includes corrections for zero-point vibrational energy, thermal contributions, and entropy.

Prediction: The ratio of products is predicted based on the difference in the free energies of activation via the transition state theory equation. The major product will be the one formed via the lowest-energy transition state.

For example, in the reaction of pentoxybenzene magnesium bromide with a chiral aldehyde, computational models would calculate the energies of the transition states leading to the (R) and (S) alcohol products. The difference in these energies would allow for a prediction of the enantiomeric excess (ee). Similarly, for a substrate with multiple electrophilic sites, the calculated activation energies for attack at each site would predict the regiochemical outcome. nih.gov

Applications of Organomagnesium Pentoxybenzene Bromide in Advanced Chemical Transformations

Catalytic Applications in Organic Synthesis

The utility of pentoxybenzene magnesium bromide is not limited to its stoichiometric use as a nucleophile. It and its derivatives can play significant roles in various catalytic processes, from the formation of carbon-carbon bonds to the synthesis of polymers.

While the addition of Grignard reagents to aldehydes and ketones is a cornerstone of organic synthesis, the reactivity of pentoxybenzene magnesium bromide can be harnessed for more complex carbon-carbon bond-forming reactions. masterorganicchemistry.com These include conjugate additions and cross-coupling reactions, which significantly expand the synthetic utility of this reagent.

In the presence of copper salts, Grignard reagents can undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a reaction that is otherwise disfavored. mdpi.com This allows for the introduction of the pentoxybenzene moiety at the β-position of a carbonyl compound, providing access to a diverse range of functionalized molecules. The choice of the copper salt and reaction conditions can influence the efficiency and selectivity of the conjugate addition. mdpi.com

Furthermore, aryl Grignard reagents are valuable partners in transition metal-catalyzed cross-coupling reactions. While direct coupling with aryl halides can be challenging, the use of catalysts, such as those based on nickel or iron, can facilitate the formation of biaryl structures. rsc.orgacs.org For instance, nickel-catalyzed Kumada-Tamao-Corriu coupling allows for the reaction of Grignard reagents with a variety of aryl and vinyl halides. acs.org The electronic and steric properties of the pentoxybenzene group can influence the reactivity and selectivity of these cross-coupling reactions.

A noteworthy application is the iron-catalyzed cross-coupling of aryl Grignard reagents with alkyl halides, which can be challenging due to competing side reactions. The use of specific iron(III) complexes as catalysts has been shown to promote this transformation efficiently. rsc.org

Reaction Type Catalyst/Additive Substrate Product Type Reference
Conjugate AdditionCopper Salts (e.g., CuCN·2LiCl)α,β-Unsaturated Carbonylsβ-Aryl Carbonyl Compounds mdpi.com
Cross-CouplingNickel or Iron ComplexesAryl/Vinyl Halides, Alkyl HalidesBiaryls, Alkylated Arenes rsc.orgacs.org

Magnesium complexes, which can be generated in situ from Grignard reagents like pentoxybenzene magnesium bromide, can function as homogeneous catalysts. The magnesium center can act as a Lewis acid, activating substrates towards nucleophilic attack. Divalent magnesium ions play a crucial role in many enzymatic processes by stabilizing negative charges and activating functional groups. nih.gov This principle can be applied to synthetic catalysis.

While specific catalytic applications of a pentoxybenzene magnesium bromide-derived complex are not extensively documented, the broader class of magnesium aryloxide complexes, which can be formed from the reaction of the Grignard reagent with alcohols or other protic sources, are known to be active in various transformations. These complexes can catalyze reactions such as the ring-opening polymerization of lactones and other cyclic esters.

The catalytic activity of magnesium is often attributed to its ability to coordinate with substrates, thereby increasing their electrophilicity. For instance, in topoisomerase enzymes, magnesium ions are essential for activating phosphate (B84403) groups towards nucleophilic attack. nih.gov A similar mode of action can be envisaged for synthetic magnesium catalysts in various organic reactions.

Organomagnesium compounds and related magnesium salts have emerged as effective initiators and catalysts for various polymerization reactions. Pentoxybenzene magnesium bromide can potentially initiate the ring-opening polymerization (ROP) of cyclic esters like lactones. researchgate.net The reaction is believed to proceed through a coordination-insertion mechanism, where the alkoxide or aryloxide derived from the Grignard reagent attacks the carbonyl carbon of the lactone, leading to ring opening and propagation of the polymer chain. researchgate.net

The use of Grignard reagents as initiators for the ROP of lactones has been investigated, showing that they can produce polyesters. researchgate.netrsc.org The reactivity and the molecular weight of the resulting polymer can be influenced by the nature of the Grignard reagent and the reaction conditions.

Moreover, magnesium bromide (MgBr₂), a related compound, has been shown to be an effective catalyst for the living cationic polymerization of vinyl ethers and the ring-expansion cationic polymerization of cyclic monomers. rsc.org This suggests that magnesium-based reagents can be versatile in controlling different types of polymerization reactions.

Below is a table summarizing the use of magnesium compounds in polymerization:

Polymerization Type Initiator/Catalyst Monomer Key Features Reference
Ring-Opening PolymerizationGrignard ReagentsLactones (e.g., L-lactide)Can produce resorbable polymers. researchgate.net
Ring-Opening PolymerizationSteroid A-ring lactonesGrignard ReagentsLeads to bridged ketone products. rsc.org
Cationic PolymerizationMagnesium Bromide (MgBr₂)Isobutyl vinyl etherLiving polymerization, synthesis of cyclic polymers. rsc.org

Role as a Precursor for Complex Organic Molecules with Pentoxybenzene Moieties

The pentoxybenzene magnesium bromide reagent serves as a crucial building block for the synthesis of more complex organic molecules containing the pentoxybenzene unit. The introduction of this moiety can be a key step in the total synthesis of natural products and other biologically active compounds.

The Grignard reaction allows for the formation of a new carbon-carbon bond, enabling the connection of the pentoxybenzene group to a variety of electrophilic partners. masterorganicchemistry.com A classic example is the reaction with carbon dioxide to form the corresponding carboxylic acid, which can then be further elaborated.

The reaction of pentoxybenzene magnesium bromide with aldehydes and ketones provides access to secondary and tertiary alcohols, respectively. ncert.nic.in These alcohol functionalities can then be used in subsequent transformations to build molecular complexity. For instance, the addition to an epoxide results in the formation of a β-hydroxy ether, a valuable synthetic intermediate. masterorganicchemistry.com

While specific examples in the synthesis of complex natural products featuring a pentoxybenzene group introduced via a Grignard reaction are not abundant in readily available literature, the general strategy of using aryl Grignard reagents for the construction of complex molecular scaffolds is a well-established and powerful tool in organic synthesis.

Development of Novel Organomagnesium Reagents with Tunable Reactivity

The reactivity of Grignard reagents can be finely tuned by modifying the organic substituent. The pentoxybenzene group, with its electron-donating alkoxy substituent, can influence the nucleophilicity and basicity of the organomagnesium reagent compared to unsubstituted phenylmagnesium bromide.

Computational studies have shown that alkoxy groups on an aromatic ring can influence the mechanism of substitution reactions involving Grignard reagents. nih.gov The presence of a chelating group can direct the reactivity and selectivity of the Grignard addition. The pentoxy group, with its oxygen atom, has the potential to coordinate to the magnesium center, although this is less likely to be a strong interaction in a simple pentoxybenzene system compared to ortho-substituted analogues.

The electronic effect of the pentoxy group is expected to increase the electron density on the aromatic ring, potentially making the Grignard reagent more nucleophilic. ncert.nic.in However, the steric bulk of the pentoxy group may also play a role in directing the approach of the reagent to the electrophile, particularly in reactions with sterically hindered substrates. ncert.nic.in

The development of novel Grignard reagents with tailored reactivity is an active area of research. By understanding the electronic and steric effects of substituents like the pentoxy group, it is possible to design reagents that exhibit enhanced selectivity and efficiency in specific chemical transformations. This includes the development of chiral Grignard reagents or the use of additives that modify the reactivity of the organomagnesium species.

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